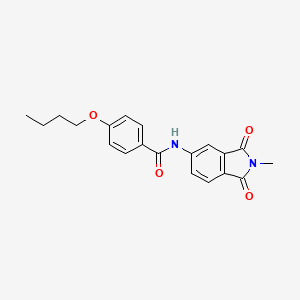

4-butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Description

4-Butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a butoxy group at the 4-position and an N-linked 2-methyl-1,3-dioxo-isoindol-5-yl moiety. This structure combines lipophilic (butoxy) and electron-deficient (isoindole-dione) features, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

4-butoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-3-4-11-26-15-8-5-13(6-9-15)18(23)21-14-7-10-16-17(12-14)20(25)22(2)19(16)24/h5-10,12H,3-4,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZNOTPTNWTRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline core, followed by the introduction of the butoxy and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its structural components suggest it may interact with various biological targets, including receptors involved in neurological processes.

Case Studies

- Study on Metabotropic Glutamate Receptors : Research indicates that compounds similar to 4-butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in numerous neurological disorders, making such compounds valuable for drug development aimed at treating conditions like schizophrenia and depression .

Cancer Research

The compound's potential as an anticancer agent has also been investigated. Its ability to influence cellular pathways makes it a candidate for further exploration in oncology.

Data Table: Anticancer Activity

| Compound Name | Mechanism of Action | Target | Reference |

|---|---|---|---|

| This compound | Inhibition of tumor cell proliferation | Various cancer cell lines |

Synthesis and Characterization

The synthesis of this compound involves advanced organic chemistry techniques. Characterization typically employs methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm structure and purity.

Synthesis Overview

The synthesis pathway includes:

- Formation of the isoindole core.

- Introduction of the butoxy group.

- Finalization through amide bond formation.

This multi-step synthesis highlights the compound's complexity and the need for precise laboratory techniques to achieve high yields and purity.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

a) Fluorinated Analogs (VU Series)

- VU0040237 (4-Butoxy-N-(2-fluorophenyl)benzamide) : Retains the butoxy group but replaces the isoindole moiety with a 2-fluorophenyl group. This compound is a metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM). The fluorine atom enhances binding affinity and selectivity for mGlu5 compared to the isoindole-containing target compound .

- VU0-357121 (4-Butoxy-N-(2,4-difluorophenyl)benzamide) : Incorporates two fluorine atoms, further optimizing pharmacokinetic properties such as metabolic stability and CNS penetration .

b) Halogenated Benzamide Derivatives

- 2-Chloro-5-iodo-N-(2-methyl-1,3-dioxo-isoindol-5-yl)benzamide (CAS 433240-79-0): Features chloro and iodo substituents on the benzamide ring.

Isoindole-Modified Analogs

a) N-(2-Benzyl-isoindol-5-yl) Derivatives

Compounds such as N-(2-benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide (13b) replace the methyl group on the isoindole with a benzyl group. The hydroxyethoxy chain improves solubility, a feature absent in the butoxy-containing target compound .

b) Fluorophenylmethyl-Substituted Analogs

- N-{2-[(4-Fluorophenyl)methyl]-isoindol-5-yl}acetamide derivatives (13m–13p): The 4-fluorophenylmethyl group introduces electronegativity and rigidity, optimizing interactions with MMP-7 and MMP-13 active sites.

Alkoxy Chain Length and Functionalization

- Hydroxyalkoxy-Substituted Derivatives (13b–13f) : Varying the alkoxy chain length (e.g., 2-hydroxyethoxy in 13b vs. 6-hydroxyhexyloxy in 13f ) impacts solubility and membrane permeability. Longer chains (e.g., 13f , 6-hydroxyhexyl) may enhance sustained release profiles but reduce oral bioavailability compared to the shorter butoxy group in the target compound .

- Carboxylic Acid-Terminated Analogs (14a, 14m–14p): Compounds like 14a (5-(4-{...}pentanoic acid) introduce a carboxylic acid group, improving water solubility and enabling ionic interactions with enzymatic active sites. The target compound’s lack of an ionizable group may limit its applicability in polar environments .

Biological Activity

4-butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide, also known by its CAS number 433248-49-8, is a compound with potential therapeutic applications. Its structure consists of a benzamide moiety linked to a substituted isoindole derivative, which may impart unique biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21N3O4S

- Molecular Weight : 411.47 g/mol

- Density : 1.347 g/cm³ (predicted)

- pKa : 8.85 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated for its potential effects in various biological systems. Preliminary studies suggest that this compound exhibits anti-cancer properties, possibly through the inhibition of specific enzymes involved in tumor progression.

- Enzyme Inhibition : The compound may inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and angiogenesis .

- Cell Growth Regulation : It has been shown to affect cellular pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : Some studies indicate that compounds with similar structures possess antioxidant properties, which can contribute to their anti-cancer effects.

Case Studies and Research Findings

Pharmacological Applications

The compound's structure suggests potential applications in:

- Cancer Therapy : Due to its possible inhibitory effects on MMPs and other cancer-related pathways.

- Anti-inflammatory Agents : Similar compounds have demonstrated anti-inflammatory properties.

Q & A

Q. What are the optimal synthetic routes for 4-butoxy-N-(2-methyl-1,3-dioxo-isoindol-5-yl)benzamide?

Methodological Answer:

- Coupling Reaction : Use carbodiimide-based coupling agents (e.g., HATU) with a tertiary amine base (e.g., DIEA) in polar aprotic solvents (e.g., DMF) to facilitate amide bond formation between the benzamide and isoindole-dione moieties. This method minimizes racemization and improves yield .

- Reaction Conditions : Stir at room temperature for 3–4 hours under inert atmosphere. Quench with water and extract with dichloromethane to isolate the crude product .

- Purification : Employ preparative HPLC with a C18 column and gradient elution (e.g., 20%–60% acetonitrile in water with 10 mM NH4HCO3) to achieve high purity (>95%) .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substitution patterns. Key signals include the isoindole-dione carbonyls (~170 ppm in ¹³C NMR) and aromatic protons from the benzamide moiety (~7–8 ppm in ¹H NMR) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₉N₂O₄: 351.13).

- FT-IR : Verify carbonyl stretches (1650–1750 cm⁻¹ for amide and isoindole-dione groups) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization : Grow single crystals via vapor diffusion using solvents like DCM/hexane or ethanol/water.

- Data Collection : Use a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution and refinement. Analyze residual density maps to confirm stereochemistry and hydrogen-bonding networks .

Q. How to design experiments for studying target protein interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Cryo-EM/X-ray Co-crystallization : Resolve binding modes at atomic resolution for structure-based drug design .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Replicate assays with standardized protocols (e.g., IC₅₀ determination in triplicate) to rule out batch variability .

- Off-Target Screening : Use panels of related enzymes (e.g., HDAC isoforms for benzamide derivatives) to assess selectivity .

- Pathway Analysis : Employ transcriptomics (RNA-seq) or proteomics to identify downstream effects and validate mechanism of action .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, light) and monitor degradation via LC-MS. Identify major degradation products (e.g., hydrolysis of the isoindole-dione ring) .

- Excipient Screening : Test stabilizers (e.g., cyclodextrins) in formulation buffers to enhance solubility and shelf-life .

Q. How to analyze structure-activity relationships (SAR) for isoindole-dione derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.